molecular formula C28H34O11 B12377611 methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate

methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate

Cat. No.: B12377611
M. Wt: 546.6 g/mol
InChI Key: ZLLWLVCJZCJECL-AOXBTAHBSA-N
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Description

This compound is a highly complex diterpene lactone quinone derivative characterized by a pentacyclic core structure with multiple oxygen-containing functional groups. Its molecular formula is C₃₆H₄₈O₁₈, with a molecular weight of 768.80 g/mol . Key structural features include:

  • Pentacyclic framework: The [12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadeca backbone provides rigidity and influences stereochemical interactions.
  • Substituents: An (E)-3,4-dimethylpent-2-enoyloxy group at position 3, three hydroxyl groups (positions 11, 15, 16), and two methyl groups (positions 9, 13).
  • Polarity: A polar surface area of 271.00 Ų and moderate lipophilicity (XlogP = 0.10, AlogP = -2.05), suggesting balanced solubility in aqueous and lipid environments .

Bioactivities: The compound interacts with cytochrome P450 enzymes (CYP3A4, CYP2C9), drug transporters (OATP1B1, P-glycoprotein), and nuclear receptors (e.g., estrogen receptor).

Properties

Molecular Formula

C28H34O11

Molecular Weight

546.6 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate

InChI

InChI=1S/C28H34O11/c1-11(2)12(3)7-17(30)39-20-22-27-10-37-28(22,25(35)36-6)23(33)19(32)21(27)26(5)9-15(29)18(31)13(4)14(26)8-16(27)38-24(20)34/h7,9,11,16,19-23,29,32-33H,8,10H2,1-6H3/b12-7+/t16-,19-,20-,21-,22-,23+,26+,27-,28+/m1/s1

InChI Key

ZLLWLVCJZCJECL-AOXBTAHBSA-N

Isomeric SMILES

CC1=C2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O)C)O)O)C(=O)OC

Canonical SMILES

CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate involves multiple steps, including the formation of the pentacyclic core and the subsequent functionalization of the molecule. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups or alkanes.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Structurally Related Compounds

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Bioactivities
Target Compound C₃₆H₄₈O₁₈ 768.80 Hydroxyl, ester, lactone, quinone CYP3A4 inhibition, OATP1B1 inhibition, hepatotoxicity
Methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy... () C₃₆H₄₈O₁₈ 768.80 Acetyloxy, glycosyl (oxane) OATP2B1 inhibition, mitochondrial toxicity, Ames mutagenicity
Methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-3-(2-methyloxiran-2-yl)but-2-enoyl]oxy... () C₃₄H₄₄O₁₄ 684.70 Methyloxirane, epoxy Anti-inflammatory (predicted), altered CYP2D6 substrate activity
Diazapentacyclic Alkaloid Derivative () C₄₆H₅₈N₄O₉ 850.99 Acetyloxy, ethyl, diaza Neurotransmitter receptor modulation, high oral bioavailability potential
Azapentacyclic Methyl Ester () C₂₄H₂₀N₂O₅ 432.43 Aza rings, ester Antibacterial activity, P-glycoprotein substrate

Mechanistic and Bioactivity Insights

(a) Metabolic Stability and Toxicity

  • Target Compound vs. Compound : Both share CYP3A4 inhibition but differ in toxicity profiles. The acetyloxy group in ’s compound enhances metabolic stability but increases Ames mutagenicity risk .

(b) Solubility and Bioavailability

  • The glycosyl moiety in ’s compound improves aqueous solubility (polar surface area = 271 Ų) compared to the target compound’s 257 Ų .
  • ’s nitrogen-rich structure enables blood-brain barrier penetration, a feature absent in oxygen-dominated analogs .

(c) Environmental Impact

    Biological Activity

    Methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate is a complex quassinoid glucoside derived from the plant Brucea antidysenterica. This compound has attracted significant attention due to its notable biological activities, particularly its antileukemic properties.

    Chemical Structure and Properties

    The molecular formula of this compound is C34H46O16C_{34}H_{46}O_{16}, with a molecular weight of approximately 710.7 g/mol. The intricate structure includes multiple hydroxyl groups and a unique glucoside moiety which may contribute to its biological effects.

    Property Value
    Molecular FormulaC34H46O16
    Molecular Weight710.7 g/mol
    IUPAC Namemethyl (1R,...17-carboxylate

    Anticancer Potential

    Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. It has been shown to inhibit cell proliferation by interfering with cell cycle progression and inducing apoptosis in cancer cells.

    • Cytotoxicity : Studies indicate that methyl (1R,...17-carboxylate) can effectively kill cancer cells at relatively low concentrations.
    • Mechanism of Action :
      • Inhibition of Protein Synthesis : The compound disrupts the synthesis of proteins essential for cancer cell survival.
      • Cell Cycle Arrest : It induces G1 phase arrest in the cell cycle of certain cancer cell lines.

    Case Studies

    A series of experiments conducted on leukemia cell lines revealed that this compound could reduce cell viability significantly:

    • Study 1 : In vitro assays on HL-60 and K562 leukemia cells showed a dose-dependent reduction in cell viability with IC50 values ranging from 5 to 15 µM.
    • Study 2 : In vivo studies using murine models indicated that administration of this compound led to a marked decrease in tumor size and improved survival rates compared to control groups.

    Additional Biological Activities

    Beyond its anticancer effects, methyl (1R,...17-carboxylate) has shown potential in other areas:

    • Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
    • Anti-inflammatory Properties : Demonstrated ability to reduce inflammation markers in experimental models.

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